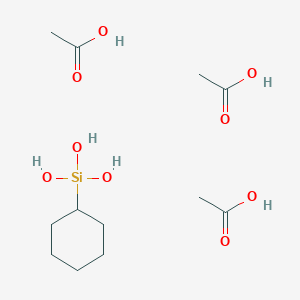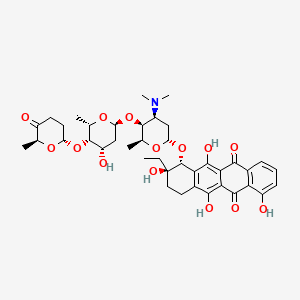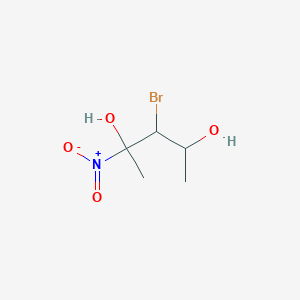
3-Bromo-2-nitropentane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-nitropentane-2,4-diol is an organic compound known for its antimicrobial properties. It is a white solid that is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth .
Métodos De Preparación
The synthesis of 3-Bromo-2-nitropentane-2,4-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction is carried out in an aqueous solution at an acidic pH, usually between 4.0 and 7.0 . Industrial production methods have evolved to minimize the use of organic solvents, which are often flammable and toxic .
Análisis De Reacciones Químicas
3-Bromo-2-nitropentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-2-nitropentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies to inhibit bacterial growth.
Medicine: It is used as a preservative in pharmaceuticals due to its low toxicity at in-use levels.
Mecanismo De Acción
The antimicrobial action of 3-Bromo-2-nitropentane-2,4-diol is primarily due to its ability to disrupt bacterial cell walls and inhibit essential enzymes. It targets various molecular pathways involved in bacterial growth and replication, leading to cell death .
Comparación Con Compuestos Similares
3-Bromo-2-nitropentane-2,4-diol is similar to other bromonitroalcohols, such as 2-Bromo-2-nitropropane-1,3-diol (bronopol). it is unique in its specific structure and the conditions under which it is most effective. Similar compounds include:
2-Bromo-2-nitropropane-1,3-diol (bronopol): Used as an antimicrobial and preservative.
2-Bromo-3-nitropentane-2,4-diol: Another bromonitroalcohol with similar properties.
These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications.
Propiedades
Número CAS |
928036-33-3 |
|---|---|
Fórmula molecular |
C5H10BrNO4 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
3-bromo-2-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)4(6)5(2,9)7(10)11/h3-4,8-9H,1-2H3 |
Clave InChI |
QXDQHSHOSUCPAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C)([N+](=O)[O-])O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


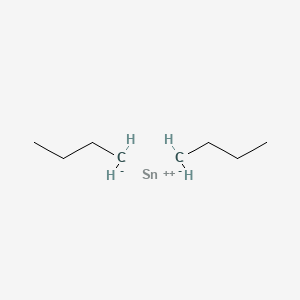
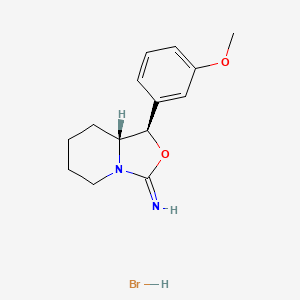

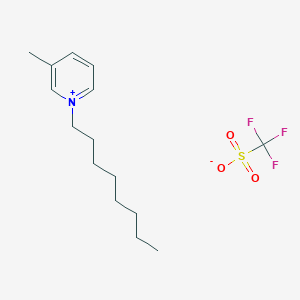
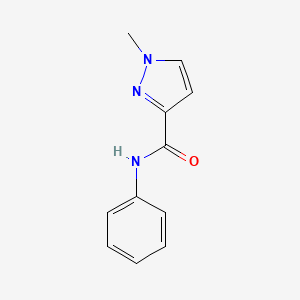
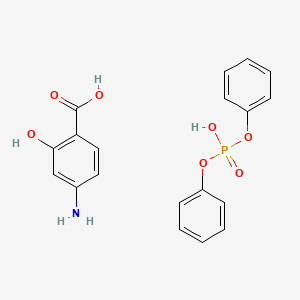

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
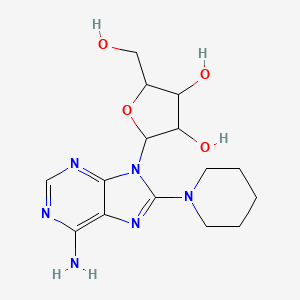
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
